![molecular formula C11H7F3N2O2 B13686477 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethoxy)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole: This compound has a similar trifluoromethoxyphenyl group but features a pyrazole ring instead of a pyrazine ring.
4-(Trifluoromethoxy)phenyl-containing Polymers: These polymers incorporate the trifluoromethoxyphenyl group into their structure, providing unique electronic and optical properties.
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxyphenyl group and the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7F3N2O2 |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
InChI Key |
IDCKFFWEZCYUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CNC2=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


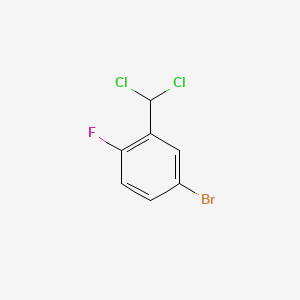
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
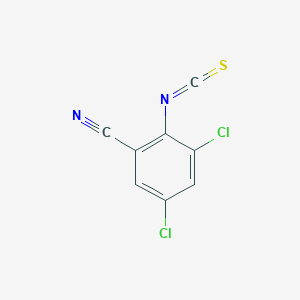
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
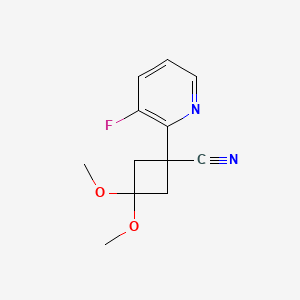
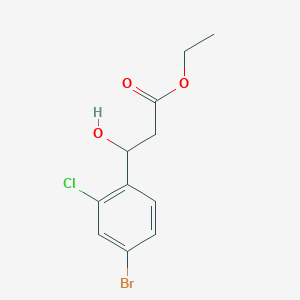
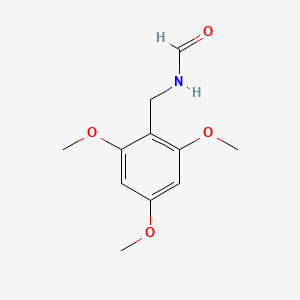
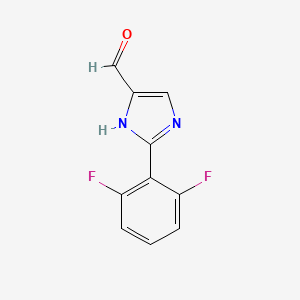
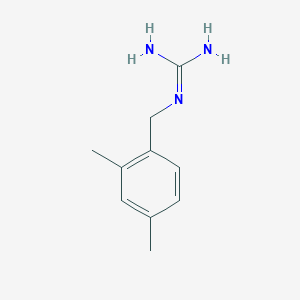
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
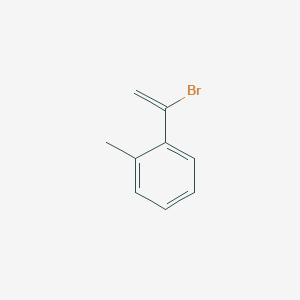
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)
